molecular formula C9H7Cl5S B15078240 1,2,3,4,5-Pentachloro-6-(propylthio)benzene CAS No. 221031-78-3

1,2,3,4,5-Pentachloro-6-(propylthio)benzene

Cat. No.: B15078240
CAS No.: 221031-78-3
M. Wt: 324.5 g/mol
InChI Key: IFDMOQKENFYBHW-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-6-(propylthio)benzene is a polychlorinated aromatic compound featuring a pentachlorinated benzene ring substituted with a propylthio (-S-CH2CH2CH3) group at the 6-position. The compound’s high chlorine content and sulfur-containing substituent likely influence its physicochemical properties, environmental persistence, and biological activity.

Properties

CAS No.

221031-78-3

Molecular Formula

C9H7Cl5S

Molecular Weight

324.5 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-propylsulfanylbenzene

InChI

InChI=1S/C9H7Cl5S/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h2-3H2,1H3

InChI Key

IFDMOQKENFYBHW-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Activation

Pentachlorobenzene (C₆HCl₅), a highly electron-deficient aromatic compound due to five electron-withdrawing chlorine substituents, serves as a prime substrate for SNAr reactions. The propylthio group (-SPr) is introduced via displacement of a para-chlorine atom relative to the existing substituents. The reaction proceeds through a two-step mechanism:

  • Nucleophilic attack : The propylthiolate anion (PrS⁻), generated in situ by deprotonation of propylthiol (PrSH) with a strong base (e.g., NaOH or KOH), attacks the activated aromatic ring, forming a Meisenheimer complex.
  • Elimination : Expulsion of the chloride ion (Cl⁻) restores aromaticity, yielding the target compound.

Optimized Reaction Conditions

  • Reactants : Pentachlorobenzene (1 equiv), propylthiol (1.2 equiv), sodium hydroxide (2 equiv).
  • Solvent : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) enhance nucleophilicity and stabilize intermediates.
  • Temperature : Elevated temperatures (120–150°C) accelerate the reaction, typically requiring 12–24 hours for completion.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve yields by facilitating anion transfer into the organic phase.

Example Protocol :

  • Combine pentachlorobenzene (2.0 g, 6.7 mmol), propylthiol (0.68 mL, 8.0 mmol), and NaOH (0.54 g, 13.4 mmol) in DMSO (20 mL).
  • Heat at 130°C under nitrogen for 18 hours.
  • Quench with ice-water, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate 9:1).

Challenges :

  • Competing side reactions, such as polysubstitution or oxidation of the thiol, necessitate careful stoichiometric control.
  • Incomplete conversion due to steric hindrance from adjacent chlorine atoms may require excess nucleophile or prolonged reaction times.

Alkylation of Pentachlorobenzenethiolate Intermediates

Synthesis of Pentachlorobenzenethiolate Salts

Zinc pentachlorobenzenethiolate ([C₆Cl₅S]₂Zn), identified in PubChem (CID 61044), serves as a stable precursor for alkylation. Preparation involves:

  • Thiolation : Reaction of pentachlorobenzene with sodium hydrosulfide (NaSH) under SNAr conditions to form pentachlorobenzenethiol (C₆Cl₅SH).
  • Salt Formation : Treatment with zinc oxide (ZnO) in aqueous ethanol yields the zinc thiolate complex.

Propylation of Thiolate

The zinc thiolate reacts with propyl bromide (PrBr) in a nucleophilic substitution (SN2) to install the propylthio group:
$$ \text{[C₆Cl₅S]₂Zn + 2 PrBr → 2 C₆Cl₅SPr + ZnBr₂} $$

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF) or diethyl ether.
  • Temperature : Reflux (66°C for THF) for 6–12 hours.
  • Workup : Filtration to remove ZnBr₂, followed by solvent evaporation and recrystallization from ethanol.

Advantages :

  • Avoids direct handling of malodorous thiols.
  • Zinc thiolate’s stability permits storage and batchwise processing.

Alternative Synthetic Pathways

Direct Chlorination of (Propylthio)Benzene

Sequential chlorination of (propylthio)benzene (C₆H₅SPr) presents theoretical feasibility but faces practical hurdles:

  • Chlorination Reagents : Cl₂/FeCl₃ or SO₂Cl₂.
  • Challenges :
    • The electron-donating propylthio group deactivates the ring, necessitating harsh conditions (e.g., excess Cl₂, >100°C).
    • Uncontrolled chlorination leads to regioisomeric mixtures and over-chlorination byproducts.

Cross-Coupling Approaches

Palladium-catalyzed coupling of pentachlorophenyl halides (C₆Cl₅X) with propylthiol derivatives remains unexplored but could involve:

  • Buchwald-Hartwig Amination Analog : Substituting amine with thiolate.
  • Ullmann-Type Coupling : Copper-mediated coupling of C₆Cl₅I with PrSH.
    Limited precedent for aromatic thioether formation via these routes necessitates extensive optimization.

Comparative Analysis of Synthesis Methods

Method Reactants Conditions Advantages Limitations
SNAr C₆Cl₅, PrSH, NaOH DMSO, 130°C, 18h Direct, single-step Low yields due to steric hindrance
Thiolate Alkylation [C₆Cl₅S]₂Zn, PrBr THF, reflux, 8h High purity, scalable Requires pre-formed thiolate
Direct Chlorination C₆H₅SPr, Cl₂/FeCl₃ 100°C, excess Cl₂ Theoretically simple Poor regioselectivity, byproducts

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-6-(propylthio)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4,5-Pentachloro-6-(propylthio)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-6-(propylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Thioether Groups: The propylthio substituent in the target compound increases lipophilicity compared to methylthio (314.38 g/mol vs. Nitro vs. Thioether: Quintozene’s nitro group (-NO₂) confers higher reactivity and acute toxicity, making it effective as a fungicide but raising environmental concerns . Ethoxy Group: The ethoxy substituent in 1,2,3,4,5-pentachloro-6-ethoxybenzene introduces polarity, likely improving solubility in organic solvents compared to thioether analogs .
  • Chlorination Degree :

    • PeCB and HCB lack substituents but have higher chlorine content, contributing to their extreme persistence and classification as POPs . The target compound’s propylthio group may reduce environmental persistence relative to PeCB, though this remains speculative without direct data.

Regulatory and Environmental Considerations

  • POPs and Regulatory Actions: PeCB and HCB were removed from Australia’s Industrial Chemicals Inventory (AIIC) in 2023 due to their persistence, bioaccumulation, and toxicity (PBT) profiles . Quintozene is regulated in the EU and other regions due to its toxicity and carcinogenicity .

Biological Activity

1,2,3,4,5-Pentachloro-6-(propylthio)benzene (CAS Number: 221031-78-3) is a chlorinated aromatic compound that has garnered attention due to its potential biological activity and environmental impact. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H7Cl5S
  • SMILES : CCCSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
  • InChI Key : IFDMOQKENFYBHW-UHFFFAOYSA-N

The structure features a benzene ring with five chlorine atoms and a propylthio group, which may influence its reactivity and biological interactions.

Toxicological Effects

Research indicates that chlorinated compounds like this compound may exhibit various toxicological effects. Chlorinated aromatic compounds are often associated with endocrine disruption and carcinogenicity. The following table summarizes key toxicological findings related to similar compounds:

CompoundToxicological EffectsReference
1,2-DichlorobenzeneHepatotoxicity, carcinogenic potential
PentachlorophenolEndocrine disruption, liver tumors in rodents
ChlorothalonilKidney tumors in rats, chronic toxicity

The biological activity of chlorinated compounds is often linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress. The metabolism of these compounds typically involves cytochrome P450 enzymes that can produce toxic metabolites capable of inducing genetic damage.

  • Oxidative Stress : Compounds like this compound may undergo metabolic activation to form electrophilic species that can interact with cellular macromolecules (e.g., DNA).
  • Genotoxicity : The potential for genotoxic effects is significant due to the formation of DNA adducts and oxidative damage.

Environmental Impact

The environmental persistence of chlorinated compounds raises concerns regarding their accumulation in ecosystems. They can bioaccumulate in aquatic organisms and potentially enter the food chain.

Q & A

Basic Research Question

  • Handling: Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin contact, as chlorinated aromatics may cause irritation (H315) or systemic toxicity (H302/H331) .
  • Storage: Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation of the propylthio group. Separate from strong oxidizers (e.g., peroxides) to avoid hazardous reactions .
  • Emergency Measures: For spills, adsorb with vermiculite and dispose as hazardous waste (S60/S61) .

What experimental designs are effective for studying the environmental degradation of chlorinated benzene derivatives?

Advanced Research Question

  • Soil Microcosm Studies: Incubate the compound with soil samples under controlled aerobic/anaerobic conditions. Monitor degradation via GC-MS and quantify metabolites (e.g., sulfoxide/sulfone derivatives) .
  • Photolysis Experiments: Exclude aqueous solutions to UV light (254 nm) and analyze degradation products. Chlorinated benzenes often produce hydroxylated or dechlorinated byproducts .
  • Isotopic Tracers: Use 14C^{14}\text{C}-labeled analogs to track mineralization rates and binding to soil organic matter .

Data Contradiction Resolution: Discrepancies in persistence data may arise from soil type or microbial activity. Replicate studies across varying pH, organic content, and microbial consortia .

How do regulatory changes for persistent organic pollutants (POPs) impact research on chlorinated benzenes?

Advanced Research Question

  • Restricted Use: Australia’s removal of PeCB (CAS 608-93-5) from its industrial inventory (February 2023) mandates strict controls for research-scale use, including closed-system handling and environmental risk assessments .
  • Compliance: Researchers must document disposal protocols and avoid public dissemination of the compound under Rotterdam Convention guidelines .
  • Alternative Derivatives: Consider less persistent analogs (e.g., nitro- or methoxy-substituted chlorobenzenes) for non-regulated applications .

What methodologies resolve contradictions in environmental persistence data for chlorinated aromatics?

Advanced Research Question

  • Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., half-lives in water, soil) and apply multivariate statistics to identify confounding variables (e.g., temperature, redox conditions) .
  • Advanced Mass Spectrometry: Use high-resolution LC-QTOF-MS to distinguish isobaric degradation products that may skew persistence calculations .
  • Microbial Genomics: Profile soil microbiomes via 16S rRNA sequencing to correlate degradation rates with specific microbial taxa .

How can researchers identify and quantify metabolites of this compound in biological systems?

Advanced Research Question

  • Metabolite Screening: Administer the compound to in vitro hepatic microsomes and use LC-MS/MS to detect sulfoxidation or glutathione conjugation products .
  • Isotope Dilution Assays: Spike samples with stable isotope-labeled internal standards to improve quantification accuracy in complex matrices .
  • Toxicokinetic Modeling: Integrate metabolite concentration-time profiles to estimate bioaccumulation factors and elimination half-lives .

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